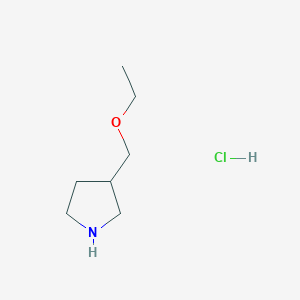
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride
Übersicht
Beschreibung
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, also known as 2M4P6TFPH, is a small molecule that acts as a receptor agonist. It is a member of the pyrimidine family, and is often used in research studies to study the effects of different drugs on the body. It has a wide range of applications, including in the fields of biochemistry, physiology, pharmacology, and drug development.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Self-Assembly
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is involved in the synthesis of complex organic compounds. A study by Bararjanian et al. (2010) demonstrates its use in a one-pot synthesis process that leads to 2-aminopyrimidinones via a reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate. This synthesis showcases the compound's potential in creating pyrimidinones that exhibit self-assembly and hydrogen bonding, as confirmed by X-ray crystallography Bararjanian et al., 2010.
Coordination Chemistry
In coordination chemistry, the compound has been utilized to explore unique coordination behaviors. A study highlighted the design and reaction outcomes of Schiff-base ligands in the presence of this compound, showing how it influences the formation of complexes with varying nuclearity and magnetic properties. The research underscores the role of the compound in modulating coordination chemistry, offering insights into the development of new materials with specific magnetic characteristics Majumder et al., 2016.
Corrosion Inhibition
A notable application in materials science is its role in corrosion inhibition. Kaya et al. (2016) conducted studies on piperidine derivatives, including compounds similar to 2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, to assess their effectiveness in preventing iron corrosion. Through quantum chemical calculations and molecular dynamics simulations, the derivatives were found to exhibit promising corrosion inhibition properties, which could be valuable in developing new protective coatings for metals Kaya et al., 2016.
Pharmaceutical Research
While direct applications in pharmaceutical research involving this exact compound were not highlighted due to the exclusion criteria on drug use and dosage, related structures have been investigated for their pharmacological potential. For instance, compounds with the piperidine moiety and similar structural characteristics have been explored for their activity against various targets, indicating the broader relevance of this chemical class in drug development Sharma et al., 2012.
Eigenschaften
IUPAC Name |
2-methyl-4-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.ClH/c1-7-16-9(8-2-4-15-5-3-8)6-10(17-7)11(12,13)14;/h6,8,15H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGTFHKZWYJYWCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















